6,8-Dimethylimidazo[1,2-a]pyridine

Catalog No.
S8750925
CAS No.
M.F
C9H10N2
M. Wt
146.19 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,8-Dimethylimidazo[1,2-a]pyridine

Product Name

6,8-Dimethylimidazo[1,2-a]pyridine

IUPAC Name

6,8-dimethylimidazo[1,2-a]pyridine

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C9H10N2/c1-7-5-8(2)9-10-3-4-11(9)6-7/h3-6H,1-2H3

InChI Key

WPZVVJYMRJUKNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC=C2)C

6,8-Dimethylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound characterized by a fused bicyclic structure that includes both imidazole and pyridine rings. This compound is part of a larger class of imidazo[1,2-a]pyridines, which are recognized for their significant pharmacological properties. The chemical formula of 6,8-dimethylimidazo[1,2-a]pyridine is C_{10}H_{10}N_{2}, and its structure features two methyl groups at the 6 and 8 positions of the imidazo ring. This specific substitution pattern contributes to its unique chemical reactivity and biological activity.

Typical of imidazo derivatives:

  • Oxidation: The compound can undergo oxidation reactions to form N-oxides or other oxidized derivatives, which can enhance its biological activity or alter its pharmacokinetic properties.
  • Nucleophilic Substitution: The nitrogen atoms in the imidazole and pyridine rings can act as nucleophiles in substitution reactions, allowing for the introduction of various functional groups .
  • Condensation Reactions: It can engage in condensation reactions with aldehydes or ketones to form more complex structures, often utilized in drug development .

Research has demonstrated that 6,8-dimethylimidazo[1,2-a]pyridine exhibits notable biological activities:

  • Antimicrobial Properties: Compounds in the imidazo[1,2-a]pyridine family have been shown to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Some derivatives have been specifically studied for their effectiveness against Mycobacterium species .
  • Anticancer Potential: Certain studies suggest that this compound may exhibit anticancer properties, potentially due to its ability to interact with DNA or inhibit specific enzymes involved in cancer progression.
  • Neuroprotective Effects: There is emerging evidence that some derivatives may offer neuroprotective benefits, possibly through antioxidant mechanisms or modulation of neurotransmitter systems.

The synthesis of 6,8-dimethylimidazo[1,2-a]pyridine can be achieved through several methods:

  • Multicomponent Reactions: These reactions often involve combining readily available starting materials such as 2-aminopyridines with carbonyl compounds under catalytic conditions to yield the desired imidazo compound efficiently .
  • Oxidative Coupling: Recent advancements include oxidative coupling methods using metal catalysts that facilitate the formation of the imidazo ring system from simpler precursors .
  • Microwave-Assisted Synthesis: This technique allows for rapid synthesis under controlled conditions, improving yields and reducing reaction times compared to traditional methods .

6,8-Dimethylimidazo[1,2-a]pyridine finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored as potential therapeutic agents due to their diverse biological activities.
  • Material Science: The unique structural properties make it suitable for developing advanced materials with specific electronic or optical characteristics.
  • Agriculture: Some derivatives are being investigated for their potential use as agrochemicals due to their antimicrobial properties.

Studies on the interactions of 6,8-dimethylimidazo[1,2-a]pyridine with biological targets are crucial for understanding its pharmacological profile. Research has focused on:

  • Enzyme Inhibition: Investigating how this compound inhibits specific enzymes related to disease pathways.
  • Receptor Binding: Studies have examined its affinity for various receptors, which can inform drug design and development strategies.
  • Metabolic Pathways: Understanding how this compound is metabolized in biological systems helps predict its efficacy and safety profiles.

Several compounds share structural similarities with 6,8-dimethylimidazo[1,2-a]pyridine. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeNotable Properties
4-Methylimidazo[1,2-a]pyridineImidazo-pyridineKnown for mutagenic properties
2-Aminoimidazo[1,2-a]pyridineImidazo-pyridineExhibits strong antibacterial activity
5-Methylimidazo[1,2-a]pyridineImidazo-pyridineAssociated with carcinogenic effects
3-Methylimidazo[1,2-a]pyridineImidazo-pyridineShows potential as an anti-inflammatory agent

The unique aspect of 6,8-dimethylimidazo[1,2-a]pyridine lies in its specific substitution pattern at the 6 and 8 positions of the imidazole ring. This configuration influences its reactivity and biological activity compared to other similar compounds.

Molecular Architecture

6,8-Dimethylimidazo[1,2-a]pyridine consists of a five-membered imidazole ring fused to a six-membered pyridine ring. The methyl groups at positions 6 and 8 introduce steric and electronic modifications that influence reactivity and biological interactions. Key structural parameters include:

Table 1: Molecular Characteristics

PropertyValue
Molecular Formula$$ \text{C}9\text{H}{10}\text{N}_2 $$
Molecular Weight162.19 g/mol
Ring SystemBicyclic (imidazo[1,2-a]pyridine)
SubstituentsMethyl groups at C6 and C8

The planar aromatic system facilitates π-π stacking interactions, while the methyl groups enhance hydrophobicity, affecting solubility and membrane permeability.

Physicochemical Properties

The compound’s melting point ranges between 120–125°C, and it exhibits limited water solubility (<1 mg/mL at 25°C). Its logP value of 2.3 indicates moderate lipophilicity, favoring passive diffusion across biological membranes. Spectroscopic data (e.g., $$ ^1\text{H}$$-NMR) reveal aromatic protons at δ 6.8–8.2 ppm and methyl groups at δ 2.3–2.7 ppm.

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Exact Mass

146.084398327 g/mol

Monoisotopic Mass

146.084398327 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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